molecular formula C16H14N2O5S B6558706 N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040640-36-5

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B6558706
CAS No.: 1040640-36-5
M. Wt: 346.4 g/mol
InChI Key: SAGXJQHZNGRHIQ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C16H14N2O5S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.06234272 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-3-22-9-4-5-10-14(6-9)24-16(17-10)18-15(20)12-7-11(19)13(21-2)8-23-12/h4-8H,3H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGXJQHZNGRHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C(=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The chemical formula is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S, and it has a molecular weight of approximately 357.43 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. In vitro studies have shown that this compound possesses significant inhibitory effects against several bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464

These results suggest that the compound can serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM)
MCF-712.5
A54915.0
HeLa20.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

Toxicological Studies

Toxicity assessments using zebrafish embryos indicate that while the compound exhibits promising biological activity, it also presents some level of toxicity at higher concentrations. The LC50 value was determined to be around 50 µg/mL, suggesting careful consideration in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound significantly reduced bacterial load in treated cultures compared to controls.

Case Study 2: Cancer Cell Line Studies

In another investigation focused on breast cancer treatment, this compound was administered to MCF-7 cells in varying concentrations over 48 hours. The results showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

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